6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a methoxyphenylpropyl group
Mechanism of Action
Safety and Hazards
Preparation Methods
The synthesis of 6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving suitable precursors.
Introduction of the dimethylamino group: This step often involves nucleophilic substitution reactions where a dimethylamine source reacts with a halogenated pyridine derivative.
Attachment of the methoxyphenylpropyl group: This can be done through a Friedel-Crafts alkylation reaction, where the methoxyphenylpropyl group is introduced to the pyridine ring.
Final coupling reaction: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar compounds to 6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide include:
4-(dimethylamino)pyridine: A widely used nucleophilic catalyst in organic synthesis.
N-(3-(4-methoxyphenyl)propyl)pyridine-3-carboxamide: A compound with a similar structure but lacking the dimethylamino group.
6-(dimethylamino)pyridine-3-carboxamide: A compound with a similar structure but lacking the methoxyphenylpropyl group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(dimethylamino)-N-[3-(4-methoxyphenyl)propyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-21(2)17-11-8-15(13-20-17)18(22)19-12-4-5-14-6-9-16(23-3)10-7-14/h6-11,13H,4-5,12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAASMUSQYGJPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)NCCCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.